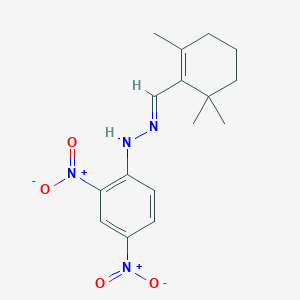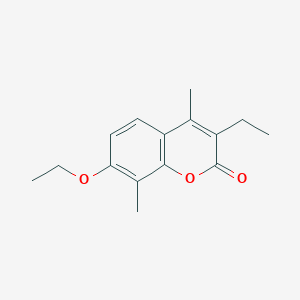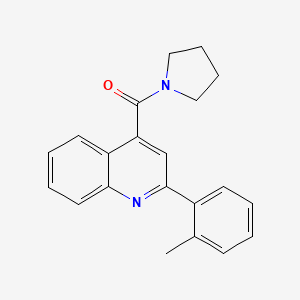
2,6,6-trimethyl-1-cyclohexene-1-carbaldehyde (2,4-dinitrophenyl)hydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6,6-trimethyl-1-cyclohexene-1-carbaldehyde (2,4-dinitrophenyl)hydrazone, also known as TTC, is a yellow crystalline compound that is commonly used in scientific research. TTC is a versatile compound that can be used for a variety of purposes, including as a stain for mitochondria, as a redox indicator, and as a substrate for dehydrogenases.
作用機序
The mechanism of action of 2,6,6-trimethyl-1-cyclohexene-1-carbaldehyde (2,4-dinitrophenyl)hydrazone is based on its ability to be converted to a red formazan product by mitochondrial dehydrogenases. The conversion of 2,6,6-trimethyl-1-cyclohexene-1-carbaldehyde (2,4-dinitrophenyl)hydrazone to formazan is dependent on the activity of dehydrogenases, which are enzymes that catalyze the transfer of electrons from one molecule to another. The conversion of 2,6,6-trimethyl-1-cyclohexene-1-carbaldehyde (2,4-dinitrophenyl)hydrazone to formazan is accompanied by a change in color from yellow to red, which allows for the visualization of mitochondria under a microscope.
Biochemical and Physiological Effects:
2,6,6-trimethyl-1-cyclohexene-1-carbaldehyde (2,4-dinitrophenyl)hydrazone has been shown to have a number of biochemical and physiological effects. For example, 2,6,6-trimethyl-1-cyclohexene-1-carbaldehyde (2,4-dinitrophenyl)hydrazone has been shown to inhibit the activity of succinate dehydrogenase, an enzyme that is involved in the electron transport chain of mitochondria. In addition, 2,6,6-trimethyl-1-cyclohexene-1-carbaldehyde (2,4-dinitrophenyl)hydrazone has been shown to induce apoptosis in cancer cells. These effects are thought to be due to the ability of 2,6,6-trimethyl-1-cyclohexene-1-carbaldehyde (2,4-dinitrophenyl)hydrazone to interfere with the function of mitochondria.
実験室実験の利点と制限
One of the main advantages of 2,6,6-trimethyl-1-cyclohexene-1-carbaldehyde (2,4-dinitrophenyl)hydrazone is its versatility. 2,6,6-trimethyl-1-cyclohexene-1-carbaldehyde (2,4-dinitrophenyl)hydrazone can be used for a variety of purposes, including as a stain for mitochondria, as a redox indicator, and as a substrate for dehydrogenases. In addition, 2,6,6-trimethyl-1-cyclohexene-1-carbaldehyde (2,4-dinitrophenyl)hydrazone is relatively inexpensive and easy to use. However, there are also some limitations to the use of 2,6,6-trimethyl-1-cyclohexene-1-carbaldehyde (2,4-dinitrophenyl)hydrazone. For example, 2,6,6-trimethyl-1-cyclohexene-1-carbaldehyde (2,4-dinitrophenyl)hydrazone is not suitable for use in live cells, as it can interfere with mitochondrial function. In addition, 2,6,6-trimethyl-1-cyclohexene-1-carbaldehyde (2,4-dinitrophenyl)hydrazone can be toxic to cells at high concentrations.
将来の方向性
There are a number of future directions for research on 2,6,6-trimethyl-1-cyclohexene-1-carbaldehyde (2,4-dinitrophenyl)hydrazone. One area of research is the development of new methods for the synthesis of 2,6,6-trimethyl-1-cyclohexene-1-carbaldehyde (2,4-dinitrophenyl)hydrazone. Another area of research is the development of new applications for 2,6,6-trimethyl-1-cyclohexene-1-carbaldehyde (2,4-dinitrophenyl)hydrazone, such as in the study of metabolic disorders. In addition, there is a need for further research on the mechanism of action of 2,6,6-trimethyl-1-cyclohexene-1-carbaldehyde (2,4-dinitrophenyl)hydrazone, particularly with regard to its effects on mitochondrial function. Finally, there is a need for further research on the toxicity of 2,6,6-trimethyl-1-cyclohexene-1-carbaldehyde (2,4-dinitrophenyl)hydrazone, particularly with regard to its effects on live cells.
合成法
The synthesis of 2,6,6-trimethyl-1-cyclohexene-1-carbaldehyde (2,4-dinitrophenyl)hydrazone involves the reaction of 2,6,6-trimethyl-1-cyclohexene-1-carbaldehyde with 2,4-dinitrophenylhydrazine in the presence of a catalyst. The reaction is typically carried out in a solvent such as ethanol or methanol. The resulting product is a yellow crystalline compound that is soluble in organic solvents.
科学的研究の応用
2,6,6-trimethyl-1-cyclohexene-1-carbaldehyde (2,4-dinitrophenyl)hydrazone has a wide range of applications in scientific research. One of the most common uses of 2,6,6-trimethyl-1-cyclohexene-1-carbaldehyde (2,4-dinitrophenyl)hydrazone is as a stain for mitochondria. 2,6,6-trimethyl-1-cyclohexene-1-carbaldehyde (2,4-dinitrophenyl)hydrazone is converted to a red formazan product by mitochondrial dehydrogenases, which allows for the visualization of mitochondria under a microscope. 2,6,6-trimethyl-1-cyclohexene-1-carbaldehyde (2,4-dinitrophenyl)hydrazone can also be used as a redox indicator to measure the activity of dehydrogenases. In addition, 2,6,6-trimethyl-1-cyclohexene-1-carbaldehyde (2,4-dinitrophenyl)hydrazone is a substrate for dehydrogenases, which makes it useful for studying the activity of these enzymes.
特性
IUPAC Name |
2,4-dinitro-N-[(E)-(2,6,6-trimethylcyclohexen-1-yl)methylideneamino]aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O4/c1-11-5-4-8-16(2,3)13(11)10-17-18-14-7-6-12(19(21)22)9-15(14)20(23)24/h6-7,9-10,18H,4-5,8H2,1-3H3/b17-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONVAZOFSMZWKGM-LICLKQGHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=N/NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-ethyl-N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]butanamide](/img/structure/B5819331.png)


![3-(4-chlorophenyl)-N-[2-(1-pyrrolidinyl)phenyl]acrylamide](/img/structure/B5819372.png)

![2-(2,4-dichlorophenyl)-N'-[(4-methoxy-3-nitrobenzoyl)oxy]ethanimidamide](/img/structure/B5819390.png)
![diethyl 5-{[(2-methoxyphenoxy)acetyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5819396.png)
![2-[(aminocarbonothioyl)(3,4-dimethylphenyl)carbonohydrazonoyl]benzoic acid](/img/structure/B5819398.png)

